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molecular formula C7H8INO B1372927 5-Iodo-2-methoxy-3-methylpyridine CAS No. 234107-95-0

5-Iodo-2-methoxy-3-methylpyridine

Cat. No. B1372927
M. Wt: 249.05 g/mol
InChI Key: BTFSHHNPEBUFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612075B2

Procedure details

A solution containing 5-iodo-3-methyl-2-methoxy-pyridine (10.0 g, 40.0 mmol), Et3N (8.0 g, 80.0 mmol), and (Ph3P)4PdCl2 (2.80 g, 4.00 mmol) in 1:1 DMF/MeOH (100 mL) is cooled to 0° C. Carbon monoxide is bubbled into the cooled solution for approx. 5 min at which time the reaction mixture is sealed under a balloon of CO. The reaction mixture is allowed to warm to ambient temperature and then stirred for 16 hours. The reaction mixture is concentrated in vacuo and the residue is partitioned between water (300 mL) and EtOAc (300 mL) and the layers are separated. The organic phase is washed with brine, dried over anhydrous Na2SO4, filtered and concentrated. The crude product is purified by silica gel flash column chromatography (hexane/diethyl ether, 19:1) to provide 4.10 g (57%) of the title compound as a white solid. 1H NMR (300 MHz, CDCl3) δ2.20 (s, 3H), 3.88 (s, 3H), 4.00 (s, 2H), 7.96 (d, J=2.2 Hz, 1H), 8.65 (d, J=2.2 Hz, 1H) ppm; MS (ISP loop): m/z 182 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
(Ph3P)4PdCl2
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
DMF MeOH
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.CCN(CC)CC.CN([CH:21]=[O:22])C.[CH3:23][OH:24]>>[CH3:23][O:24][C:21](=[O:22])[C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC=1C=C(C(=NC1)OC)C
Name
Quantity
8 g
Type
reactant
Smiles
CCN(CC)CC
Name
(Ph3P)4PdCl2
Quantity
2.8 g
Type
reactant
Smiles
Name
DMF MeOH
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Carbon monoxide is bubbled into the cooled solution for approx. 5 min at which time the reaction mixture
Duration
5 min
CUSTOM
Type
CUSTOM
Details
is sealed under a balloon of CO
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water (300 mL) and EtOAc (300 mL)
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel flash column chromatography (hexane/diethyl ether, 19:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=CN=C(C(=C1)C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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